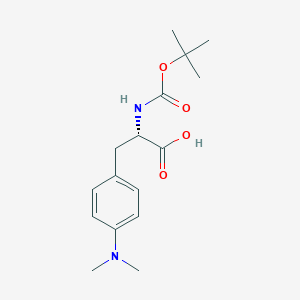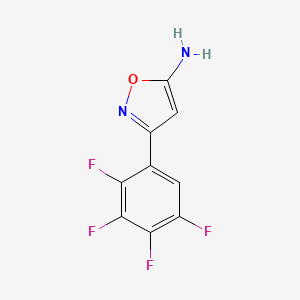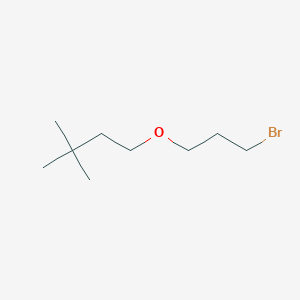
1-(3-Bromopropoxy)-3,3-dimethylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropoxy)-3,3-dimethylbutane is an organic compound characterized by its brominated propoxy group attached to a dimethylbutane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropoxy)-3,3-dimethylbutane typically involves the reaction of 3,3-dimethylbutanol with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistency and purity of the final product.
化学反応の分析
Types of Reactions: 1-(3-Bromopropoxy)-3,3-dimethylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of alcohols and ketones.
Reduction: Formation of hydrocarbons.
科学的研究の応用
1-(3-Bromopropoxy)-3,3-dimethylbutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
作用機序
The mechanism by which 1-(3-Bromopropoxy)-3,3-dimethylbutane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. This process involves the formation of a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
類似化合物との比較
1-(3-Bromopropoxy)-tert-butyldimethylsilane: Similar in structure but contains a silyl ether group.
1-(3-Bromopropoxy)-4-chlorobenzene: Contains a chlorobenzene ring instead of a dimethylbutane backbone.
1-(3-Bromopropoxy)-3-methylbenzene: Contains a methylbenzene ring instead of a dimethylbutane backbone.
Uniqueness: 1-(3-Bromopropoxy)-3,3-dimethylbutane is unique due to its specific combination of a brominated propoxy group and a dimethylbutane backbone, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts.
特性
分子式 |
C9H19BrO |
|---|---|
分子量 |
223.15 g/mol |
IUPAC名 |
1-(3-bromopropoxy)-3,3-dimethylbutane |
InChI |
InChI=1S/C9H19BrO/c1-9(2,3)5-8-11-7-4-6-10/h4-8H2,1-3H3 |
InChIキー |
BMEKVLAAMRJSDC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCOCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



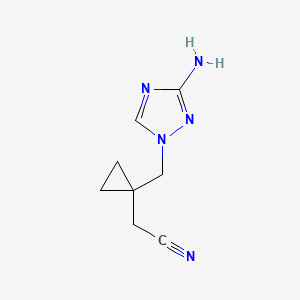
![Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate](/img/structure/B13544948.png)
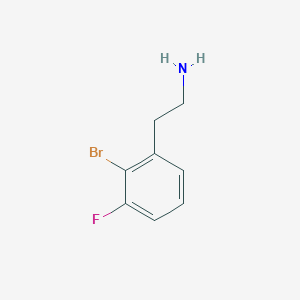
![[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine](/img/structure/B13544961.png)
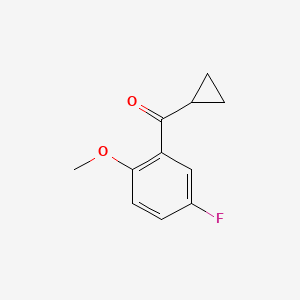

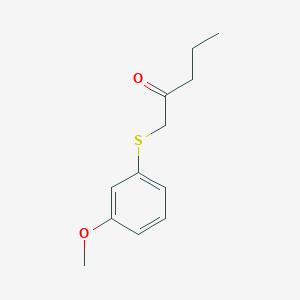
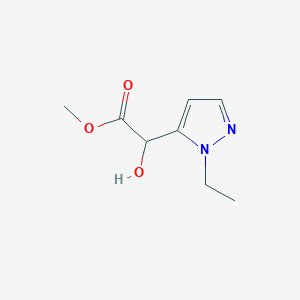
![N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride](/img/structure/B13544992.png)
